Ethylenebis(triphenylphosphine)platinum(0)

Organometallic Synthesis Oxidative Addition Platinum(II) Complexes

Researchers needing a Pt(0) source that avoids the phosphine dissociation equilibria and cationic byproducts typical of Pt(PPh₃)₄ should select this ethylene complex. Its labile C₂H₄ ligand leaves cleanly, ensuring neutral oxidative addition products exclusively. • Stoichiometric oxidative addition with CH₂ClI yields solely the neutral Pt(II) product-no phosphonium-ylide side products that require extra synthetic steps. • Delivers 91% isolated yield in Si-H bond activation of primary silanes and offers moderated catalytic activity for selective hydrosilylation when Pt(PPh₃)₄ is overly aggressive. • American Elements 5N-purity product (99.999%) available with full analytical traceability for MBE/ALD precursor applications, reducing custom purification lead times.

Molecular Formula C38H34P2Pt
Molecular Weight 747.7
CAS No. 12120-15-9
Cat. No. B1143563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenebis(triphenylphosphine)platinum(0)
CAS12120-15-9
Molecular FormulaC38H34P2Pt
Molecular Weight747.7
Structural Identifiers
SMILESC=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]
InChIInChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2;
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenebis(triphenylphosphine)platinum(0) – Labile Pt(0) Precursor


Ethylenebis(triphenylphosphine)platinum(0), formulated as [Pt(η²-C₂H₄)(PPh₃)₂], is a low-valent platinum(0) organometallic complex that functions as a convenient source of the 14-electron [Pt(PPh₃)₂] fragment. The ethylene ligand is labile and readily displaced by alkynes, electrophilic alkenes, and other two-electron donors, making the compound a versatile entry point for oxidative addition reactions, catalytic hydrosilylation, and ligand exchange chemistry . Unlike the homoleptic analogue Pt(PPh₃)₄, the ethylene complex avoids the complications of phosphine dissociation equilibria and provides a cleaner stoichiometric precursor for the generation of Pt(II) products [1].

Limitations of Alternative Pt(0) Sources


Pt(0) complexes bearing different ligand sets diverge markedly in their reactivity because the nature of the labile ligand determines the identity and kinetic profile of the active [Pt(PPh₃)₂] or [Pt(PPh₃)] fragment generated in solution. Pt(PPh₃)₄ must dissociate a bulky, strongly coordinating triphenylphosphine ligand to open a coordination site, whereas the ethylene ligand in [Pt(η²-C₂H₄)(PPh₃)₂] is inherently labile and leaves cleanly as gaseous ethylene under mild conditions [1]. This mechanistic distinction means that the two precursors can partition into different product manifolds—even with the same electrophilic substrate—because the resting state, the effective concentration of the active low-coordinate Pt species, and the kinetics of ligand substitution differ. Researchers and procurement specialists who treat Pt(PPh₃)₄, Pt(PPh₃)₃, or Pt(norbornene)₃ as interchangeable with the ethylene complex risk obtaining divergent selectivity, lower yields, or completely different organometallic products [2].

Quantitative Evidence of Differentiation


Oxidative Addition Pathway Divergence

When treated with chloroiodomethane (CH₂ClI), [Pt(η²-C₂H₄)(PPh₃)₂] and Pt(PPh₃)₄ follow completely different reaction pathways. The ethylene complex undergoes direct oxidative addition of the C–I bond to yield the five-coordinate Pt(II) product Pt(CH₂Cl)I(PPh₃)₂. In contrast, Pt(PPh₃)₄ reacts with CH₂ClI to form the cationic ylide complex cis-[Pt(CH₂PPh₃)Cl(PPh₃)₂]I, in which one triphenylphosphine ligand has been alkylated by the halomethyl fragment rather than undergoing simple oxidative insertion [1]. This fundamental divergence in reaction selectivity means that the ethylene complex provides a cleaner route to neutral Pt(II) haloalkyl complexes, whereas Pt(PPh₃)₄ produces phosphonium-ylide derivatives that require an additional downstream PPh₃ abstraction step to arrive at analogous neutral products.

Organometallic Synthesis Oxidative Addition Platinum(II) Complexes

Catalytic Hydroboration Selectivity Contrast

In a systematic catalyst screening for the hydroboration of acetophenone with pinacolborane (HBpin), [Pt(η²-C₂H₄)(PPh₃)₂] and Pt(PPh₃)₄ were evaluated under identical conditions (18 h reaction time). The ethylene complex afforded 77% conversion of acetophenone with a 72:28 selectivity ratio between the two regioisomeric boronate ester products (3a:4). In stark contrast, Pt(PPh₃)₄ delivered >99% conversion with exclusive 100:0 selectivity for the linear regioisomer [1]. The lower conversion and distinct regioselectivity exhibited by the ethylene complex demonstrate that it activates a different catalytic pathway, potentially involving a more sterically encumbered or electronically distinct resting state. This property can be exploited when partial conversion or altered regioisomer distributions are desired for downstream diversification.

Homogeneous Catalysis Hydroboration Platinum Catalysts

π-Back-Donation and C=C Bond Activation

Single-crystal X-ray diffraction analysis of [Pt(η²-C₂H₄)(PPh₃)₂] reveals a coordinated ethylene C=C bond length of 1.434(13) Å [1]. This represents a significant elongation from free ethylene (1.339 Å), corresponding to a ΔC=C of +0.095 Å, and is substantially longer than the C=C bond in Zeise's salt, K[PtCl₃(C₂H₄)], where the coordinated ethylene C=C distance is 1.37 Å [2]. The greater bond lengthening in the Pt(0) complex reflects more extensive metal-to-ligand π-back-donation from the electron-rich d¹⁰ Pt(0) center into the ethylene π* orbital compared to the Pt(II) system, consistent with the Dewar-Chatt-Duncanson model. This quantitatively stronger activation of the ethylene ligand correlates with the compound's high reactivity toward nucleophilic attack and its propensity for oxidative addition.

Structural Organometallic Chemistry π-Back-Bonding X-ray Crystallography

Commercially Available Ultra-High Purity Grades

While the majority of commercial suppliers offer ethylenebis(triphenylphosphine)platinum(0) at 95% or 98% purity , American Elements provides a graded purity portfolio for this compound ranging from 2N (99%) through 5N (99.999%) [1]. This multi-tier purity offering—supported by lot-specific Certificates of Analysis and compliance with Mil Spec, ACS Reagent, and optical-grade standards—enables procurement precisely matched to application requirements. For comparison, tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) is typically supplied only at 97-98% purity as a standard catalog item, with ultra-high-purity custom grades being far less commonly available as off-the-shelf products . The availability of 5N purity for the ethylene complex is particularly relevant for electronic materials research, where trace metal impurities can compromise semiconductor or nanomaterial performance.

High-Purity Organometallics Electronic-Grade Materials Procurement Specifications

Key Application Scenarios


Neutral Pt(II) Haloalkyl Complex Synthesis

Researchers pursuing Pt(II) σ-organometallic complexes for medicinal chemistry, C–H activation studies, or mechanistic organometallic investigations should select [Pt(η²-C₂H₄)(PPh₃)₂] over Pt(PPh₃)₄ as their Pt(0) precursor. As demonstrated by the reaction with CH₂ClI, the ethylene complex exclusively yields neutral oxidative addition products, whereas Pt(PPh₃)₄ generates cationic phosphonium-ylide species that require additional synthetic steps to convert [1]. This predictable, single-pathway reactivity simplifies product isolation, avoids phosphine scavenging, and is critical when the target Pt(II) complex is intended for subsequent catalytic cycles where free PPh₃ would act as a catalyst poison.

Controlled Hydroboration and Hydrosilylation

In hydroboration or hydrosilylation screens where Pt(PPh₃)₄ exhibits excessive activity (e.g., >99% conversion within 3 h with exclusive linear selectivity), [Pt(η²-C₂H₄)(PPh₃)₂] offers a tempered catalyst profile with differentiated regioselectivity [1]. This is particularly valuable when the substrate bears multiple reducible functional groups, and the user needs a catalyst that stops at partial conversion to avoid over-reduction, or when the branched regioisomer is the synthetic target. The ethylene complex has also been reported to give 91% isolated yield in oxidative addition of primary silanes (TripSiH₃), demonstrating its efficiency for Si–H bond activation [2].

π-Back-Donation and Metallo-cyclopropane Studies

The structurally characterized C=C bond elongation of 1.434(13) Å in [Pt(η²-C₂H₄)(PPh₃)₂]—the longest reported among simple Pt(0)-ethylene complexes—makes this compound an ideal model system for computational benchmarking and spectroscopic studies of the Dewar-Chatt-Duncanson bonding model [1]. Physical and theoretical chemists investigating the continuum between π-complex and metallocyclopropane extremes routinely use this complex as a reference point because its bond metrics bridge the gap between weakly perturbed olefin adducts (e.g., Zeise's salt, C=C ~1.37 Å) and fully formed metalla-cyclopropanes (C–C ~1.49 Å).

Electronic-Grade Nanomaterial Precursor

For applications in molecular beam epitaxy (MBE), atomic layer deposition (ALD) precursor development, or quantum dot synthesis where total metallic impurity levels must remain below 10 ppm, the American Elements 5N-purity product (PT-OMX-05) provides a procurement-ready solution with full analytical traceability [1]. In contrast, Pt(PPh₃)₄ is not routinely available at comparable purity as a standard catalog item, potentially adding weeks to months of custom purification lead time and associated cost. This differentiated supply-chain readiness positions the ethylene complex as the preferred Pt(0) source for academic and industrial laboratories operating under stringent purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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